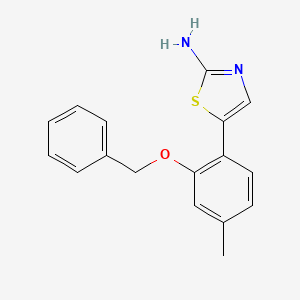
3-Fluoro-4-formyl-2-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-formyl-2-methylbenzoic acid is an organic compound with the molecular formula C9H7FO3 It is a derivative of benzoic acid, featuring a fluorine atom, a formyl group, and a methyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-formyl-2-methylbenzoic acid can be achieved through several methods. One common approach involves the fluorination of 4-formyl-2-methylbenzoic acid using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of 4-formyl-2-methylbenzoic acid in an appropriate solvent, such as acetonitrile, at room temperature.
Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-fluoro-2-methylbenzoic acid is coupled with a formylated aryl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and maintain the required reaction conditions. The choice of fluorinating agents and solvents, as well as the optimization of reaction parameters, are crucial for achieving high yields and purity in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-4-formyl-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 3-Fluoro-4-carboxy-2-methylbenzoic acid.
Reduction: 3-Fluoro-4-hydroxymethyl-2-methylbenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4-formyl-2-methylbenzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound can be used in the design of biologically active molecules, such as enzyme inhibitors or receptor ligands, due to its ability to interact with biological targets.
Industry: Used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Fluoro-4-formyl-2-methylbenzoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The presence of the fluorine atom can enhance binding affinity and selectivity by influencing the electronic properties of the molecule and its interactions with the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-4-methylbenzoic acid: Similar structure but lacks the formyl group.
2-Fluoro-3-methylbenzoic acid: Similar structure but with different substitution pattern.
3-Fluoro-4-carboxy-2-methylbenzoic acid: Oxidized form of 3-Fluoro-4-formyl-2-methylbenzoic acid.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a formyl group on the benzene ring, which imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Eigenschaften
Molekularformel |
C9H7FO3 |
|---|---|
Molekulargewicht |
182.15 g/mol |
IUPAC-Name |
3-fluoro-4-formyl-2-methylbenzoic acid |
InChI |
InChI=1S/C9H7FO3/c1-5-7(9(12)13)3-2-6(4-11)8(5)10/h2-4H,1H3,(H,12,13) |
InChI-Schlüssel |
FVSVMKJWLPQKGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1F)C=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


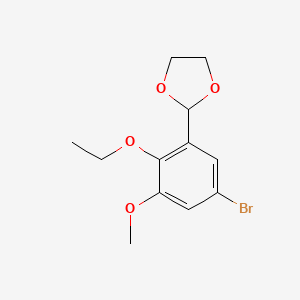

![4-[(2-Methylpropyl)sulfanyl]but-1-en-3-yne](/img/structure/B14759241.png)
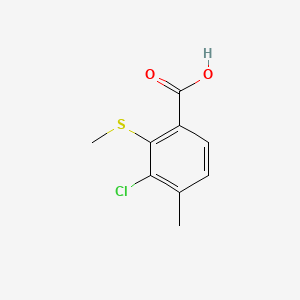

![5H-5,8-Methanobenzo[7]annulene](/img/structure/B14759261.png)
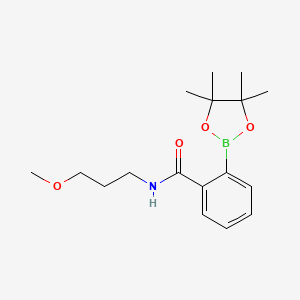

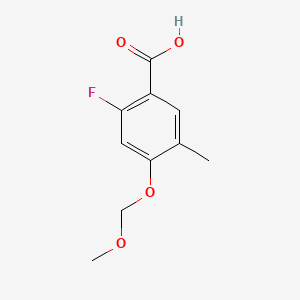
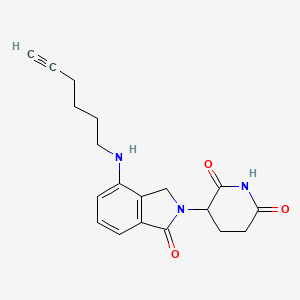
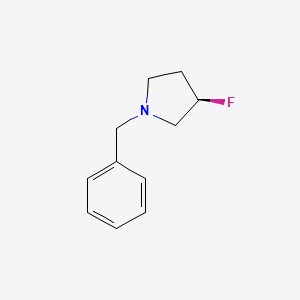
![[6-[[(9E,15E)-1,7-dihydroxy-5-(5-hydroxy-4,6-dimethyl-7-oxononan-2-yl)-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate](/img/structure/B14759302.png)

